11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a fluorophenyl group and a thienyl group attached to a hexahydro-dibenzo-diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a fluorophenyl compound with a thienyl derivative, followed by cyclization to form the dibenzo-diazepine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It has been evaluated for its enzyme inhibition properties, particularly against α-glucosidase, making it a potential candidate for diabetes treatment.
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, its anti-cancer activity may involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound shares a similar core structure but lacks the fluorophenyl and thienyl groups, which may affect its chemical properties and applications.
Uniqueness
The presence of the fluorophenyl and thienyl groups in 11-(4-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups can enhance its reactivity, stability, and potential for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H19FN2OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H19FN2OS/c24-16-9-7-14(8-10-16)23-22-19(25-17-4-1-2-5-18(17)26-23)12-15(13-20(22)27)21-6-3-11-28-21/h1-11,15,23,25-26H,12-13H2 |
InChI Key |
GAYJOKKVLXARKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CS5 |
Origin of Product |
United States |
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